tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-[[6-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-6-16(7-10-25)12-20(26)24-14-17-4-5-19(23-13-17)18-8-11-28-15-18/h4-5,8,11,13,15-16H,6-7,9-10,12,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJQWCUAWHGAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the different ring systems .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the furan ring may interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds with amino acid residues in the active site of an enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules based on substituent variations, synthetic yields, and physicochemical properties.
Table 1: Structural Analog Comparison
Key Observations
Substituent Impact on Synthetic Efficiency :
- The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky heterocycles (e.g., pyrazine in ) often reduces synthetic yields due to steric hindrance or reactivity challenges. For example, compound 13ax in (tert-butyl 4-(3-(((1H-pyrazol-4-yl)methyl)carbamoyl)-4-fluorophenyl)piperidine-1-carboxylate) exhibited a lower yield (41%) compared to its pyrazole-substituted analogs (67–91%) .
- The Boc-protected piperidine-carbamate scaffold is synthetically versatile, enabling derivatization at the carbamoyl or aryl positions with minimal side reactions .
Biological Relevance :
- Pyridine-furan hybrids (as in the target compound) share structural motifs with kinase inhibitors, such as those targeting G protein-coupled receptor kinases (GPCRs) .
- Trifluoromethyl-substituted analogs (e.g., ) are prevalent in agrochemicals and pharmaceuticals due to enhanced metabolic stability and lipophilicity .
Physicochemical Properties :
- The molecular weight of the target compound (~400–450 g/mol, inferred from ) aligns with typical drug-like molecules, though its solubility may vary depending on the furan-pyridine substituent’s polarity.
- Analogs with fluorinated groups (e.g., ) exhibit improved membrane permeability, as evidenced by their use in central nervous system (CNS)-targeting agents .
Research Findings and Data Tables
Table 2: NMR Data Comparison for Piperidine-Carbamate Derivatives
Table 3: Similarity Scores for tert-butyl Carbamates (Source: )
| Compound Name | Similarity Score | CAS Number |
|---|---|---|
| tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | 0.71 | 92235-39-7 |
| (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate | 0.69 | 251938-49-5 |
Biological Activity
tert-butyl 4-[({[6-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is a complex organic compound with potential biological activity. Its unique structure, featuring a piperidine ring substituted with a furan-pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for therapeutic development.
Structure and Properties
The compound can be described using the following IUPAC name:
- IUPAC Name : tert-butyl 4-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate
Chemical Structure
| Component | Description |
|---|---|
| Piperidine Ring | Central structure providing basic nitrogen functionality |
| Furan Ring | Contributes to the compound's reactivity and interaction potential |
| Pyridine Moiety | Enhances biological activity through potential receptor interactions |
| tert-butyl Ester Group | Increases lipophilicity, aiding in membrane permeability |
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
Anticancer Activity
Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, compounds containing pyridine and furan rings have demonstrated significant cytotoxic effects against various cancer cell lines, such as:
- Jurkat cells (leukemia)
- HepG2 cells (liver cancer)
The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances anticancer activity. For example, modifications in the pyridine or furan substituents can lead to increased potency against specific cancer types .
Antimicrobial Properties
Compounds with furan and pyridine moieties have also been studied for their antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Anticancer Activity in Jurkat Cells
- A study evaluated the efficacy of related compounds on Jurkat cells, revealing an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. The interaction was primarily through hydrophobic contacts with cellular proteins.
- Antimicrobial Efficacy
- Research on derivatives of pyridine-furan compounds indicated broad-spectrum antimicrobial activity. The compounds were tested against various strains, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
The proposed mechanisms underlying the biological activities include:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
